![molecular formula C14H26N2O4 B1344616 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine CAS No. 416852-69-2](/img/structure/B1344616.png)

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

描述

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine is a versatile chemical compound used in cutting-edge scientific research. It is an intermediate in the production of IKK inhibitors, ERK inhibitors, p38 MAP kinase inhibitors, and serotonin receptor antagonists .

Synthesis Analysis

The synthesis of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine involves the reaction of N,O-Dimethylhydroxylamine hydrochloride with N-BOC-piperidine-4-carboxylic acid . It can also be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate .

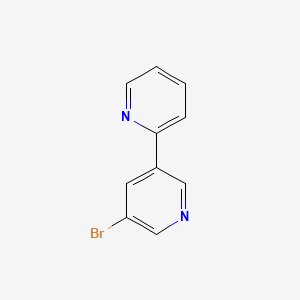

Molecular Structure Analysis

The molecular formula of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine is C14H26N2O4 . It has a molecular weight of 286.367 and an exact mass of 286.189270 .

Chemical Reactions Analysis

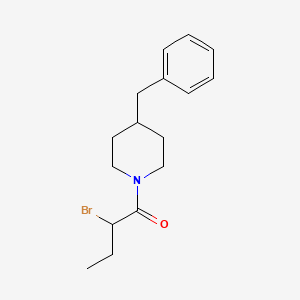

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine is an important intermediate in the production of various inhibitors and antagonists . It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .

Physical And Chemical Properties Analysis

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine has a density of 1.1±0.1 g/cm3, a boiling point of 360.2±34.0 °C at 760 mmHg, and a flash point of 171.6±25.7 °C . Its LogP value is 1.29, indicating its lipophilicity .

科学研究应用

Synthesis and Characterization for Heterocyclic Building Blocks

A study by Matulevičiūtė et al. (2021) introduced the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids in their N-Boc protected ester form. These compounds serve as both achiral and chiral building blocks. The synthesis involves converting piperidine-4-carboxylic acids to β-keto esters, followed by a series of reactions to produce the target compounds. This research illustrates the potential of N-Boc-piperidinyl derivatives in synthesizing complex molecular structures useful in medicinal chemistry and drug design (Matulevičiūtė et al., 2021).

Intermediate for Pharmaceutical Synthesis

Wei et al. (2010) studied the synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate in the synthesis of vandetanib, a cancer treatment drug. This work demonstrates the relevance of N-Boc-protected piperidine derivatives in the pharmaceutical industry, showcasing a method that yields a significant intermediate with a high total yield. This methodological approach underscores the versatility of N-Boc-piperidinyl derivatives in synthesizing intermediates for complex pharmaceuticals (Wei et al., 2010).

Catalytic Reactions and Molecular Design

Research by Millet and Baudoin (2015) on the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines highlights the application of N-Boc-protected piperidine derivatives in catalytic reactions. The study showcases a methodology for synthesizing 3-arylpiperidines, crucial scaffolds in drug development. This innovative approach emphasizes the role of N-Boc-piperidinyl derivatives in facilitating direct functionalization of piperidines, a critical step in creating bioactive molecules (Millet & Baudoin, 2015).

Enantioselective Synthesis

The kinetic resolution of 2-aryl-4-methylenepiperidines using n-BuLi with sparteine, as detailed by Choi et al. (2022), showcases the enantioselective synthesis of functionalized chiral piperidine fragments. This research highlights the use of N-Boc-piperidine derivatives in achieving high enantiomeric ratios, crucial for developing pharmaceuticals. The study provides insights into the stereoselective manipulation of piperidine derivatives for creating compounds with specific optical activities, illustrating the importance of N-Boc-piperidinyl derivatives in asymmetric synthesis (Choi et al., 2022).

安全和危害

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of inhalation, one should remove to fresh air .

属性

IUPAC Name |

tert-butyl 4-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-11(7-9-16)10-12(17)15(4)19-5/h11H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUMNMSUVOACEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)

![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)